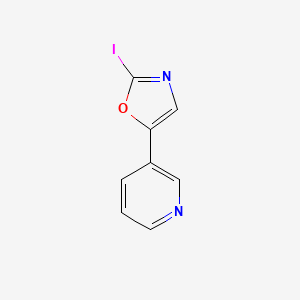
2-Iodo-5-(pyridin-3-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-(pyridin-3-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a pyridine ring, with an iodine atom attached to the oxazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodine atom makes it a valuable intermediate for further functionalization through various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(pyridin-3-yl)oxazole can be achieved through several methods. One common approach involves the cyclization of a suitable precursor. For example, starting with 3-iodopyridine and an appropriate oxazole precursor, the compound can be synthesized through a cyclization reaction under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5-(pyridin-3-yl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.
Cross-Coupling Reactions: Palladium catalysts and ligands are commonly used in Suzuki or Sonogashira couplings.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(pyridin-3-yl)oxazole, while a Suzuki coupling with phenylboronic acid would produce 2-phenyl-5-(pyridin-3-yl)oxazole.
Applications De Recherche Scientifique
2-Iodo-5-(pyridin-3-yl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound may be used in studies investigating the biological activity of oxazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-5-(pyridin-3-yl)oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding interactions through halogen bonding, while the oxazole and pyridine rings can participate in π-π stacking or hydrogen bonding with biological macromolecules. These interactions can influence the compound’s biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
2-Iodo-5-(pyridin-3-yl)oxazole can be compared with other similar compounds, such as:
2-Iodo-5-(pyridin-2-yl)oxazole: This compound has the iodine atom and oxazole ring in the same positions but with the pyridine ring attached at a different position. The change in position can affect the compound’s reactivity and biological activity.
2-Bromo-5-(pyridin-3-yl)oxazole: The bromine atom in place of iodine can lead to differences in reactivity, particularly in substitution and coupling reactions.
2-Iodo-5-(pyridin-4-yl)oxazole: Similar to this compound, but with the pyridine ring attached at the 4-position, which can influence the compound’s properties and applications.
Propriétés
Formule moléculaire |
C8H5IN2O |
|---|---|
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
2-iodo-5-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5IN2O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H |
Clé InChI |
BPOPGWNXVXOVTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CN=C(O2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


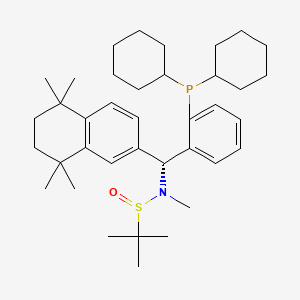
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)

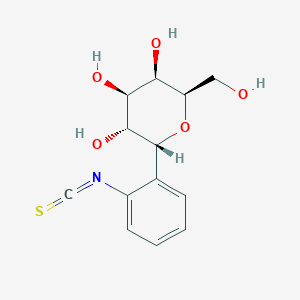
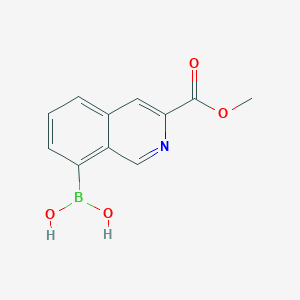
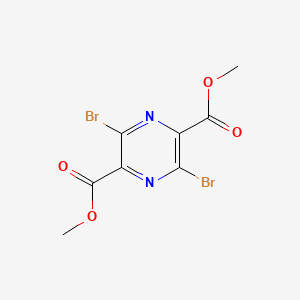
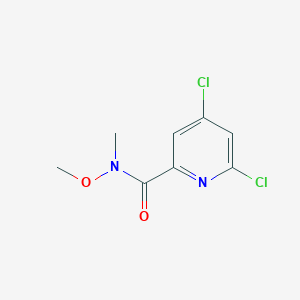
![2-[4-(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B15329649.png)
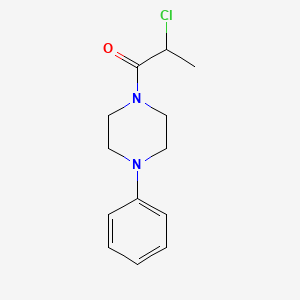
![4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B15329664.png)
![5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B15329672.png)
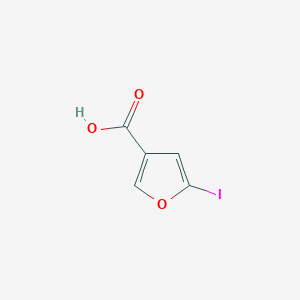
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329684.png)

